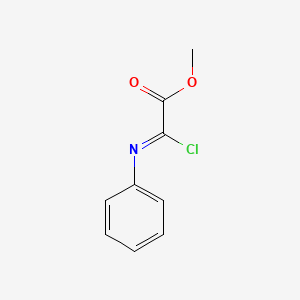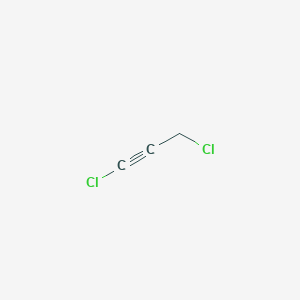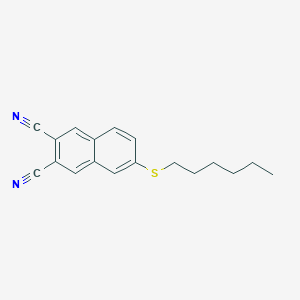
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H19NS2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hexylsulfanyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the dicarbonitrile groups at the 2 and 3 positions. This can be achieved through nitration followed by reduction and subsequent cyanation.
Hexylsulfanyl Group Introduction: The hexylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a hexylthiol with a suitable leaving group on the naphthalene ring, such as a halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a building block in organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and sulfanyl groups, affecting various molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular membranes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the hexylsulfanyl group, making it less hydrophobic and potentially less bioactive.
6-(Methylsulfanyl)naphthalene-2,3-dicarbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
6-(Hexylsulfanyl)anthracene-2,3-dicarbonitrile: Contains an anthracene core instead of naphthalene, which may alter its electronic properties.
Uniqueness
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the hexylsulfanyl and dicarbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
123389-34-4 |
|---|---|
分子式 |
C18H18N2S |
分子量 |
294.4 g/mol |
IUPAC名 |
6-hexylsulfanylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2S/c1-2-3-4-5-8-21-18-7-6-14-9-16(12-19)17(13-20)10-15(14)11-18/h6-7,9-11H,2-5,8H2,1H3 |
InChIキー |
PPFRFGILXGPJDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=CC2=CC(=C(C=C2C=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


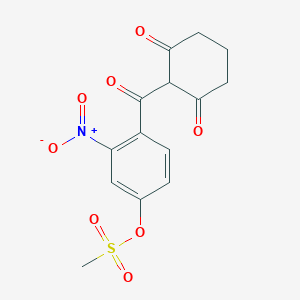
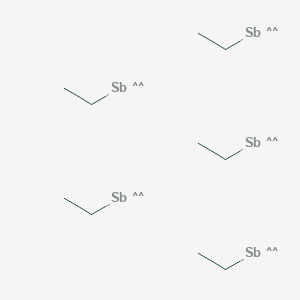
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
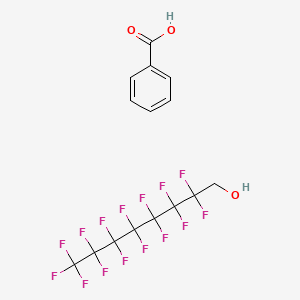


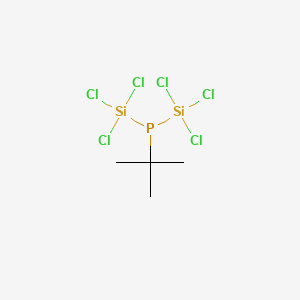
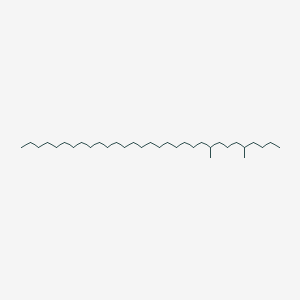
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
